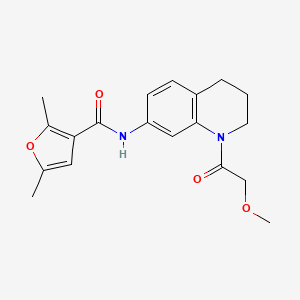
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound noted for its unique combination of functional groups, including a quinoline derivative and a furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide typically involve the following steps:
Formation of the Quinoline Derivative
Starting Material: : Aniline derivative
Reaction: : Cyclization in the presence of a Lewis acid such as AlCl3.
Conditions: : Mild heating and an inert atmosphere.
Incorporation of the Furan Ring
Starting Material: : A suitable furan derivative.
Reaction: : Friedel-Crafts acylation using acyl chloride.
Conditions: : Anhydrous conditions and a polar solvent like dichloromethane.
Methoxyacetylation
Starting Material: : Intermediate tetrahydroquinoline.
Reaction: : Acylation with methoxyacetic acid in the presence of a coupling reagent like EDCI.
Conditions: : Room temperature and an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production involves similar steps with optimizations for large-scale operations. These can include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency. Reaction conditions are closely monitored to maintain product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Acidic or basic media.
Products: : Ketones, carboxylic acids.
Reduction
Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: : Mild temperatures.
Products: : Alcohols, alkanes.
Substitution
Reagents: : Alkyl halides, nucleophiles.
Conditions: : Varies (often room temperature to slight heating).
Products: : Various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide finds applications in several domains:
Chemistry
Used as a building block for more complex molecules in organic synthesis due to its reactive sites.
Biology
Potential for use in designing biologically active molecules such as enzyme inhibitors or receptor ligands.
Medicine
Explored for pharmacological properties, potentially useful in drug development for treating various ailments.
Industry
May serve as a precursor for high-performance materials, including specialized polymers and dyes.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Enzymes, receptors, nucleic acids.
Pathways: : Can inhibit enzyme activity or modulate receptor signaling pathways.
Interactions: : Forms stable complexes with target molecules, altering their function.
Comparación Con Compuestos Similares
Compared to other quinoline derivatives and furan compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide offers unique properties due to its combination of functional groups:
Similar Compounds: : Quinolones, Furans, Carboxamides.
Uniqueness: : Enhanced stability, reactivity, and potential for diverse applications.
That's a wrap! Any other compound you'd like to dive into?
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-16(13(2)25-12)19(23)20-15-7-6-14-5-4-8-21(17(14)10-15)18(22)11-24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSREAHVCPZCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
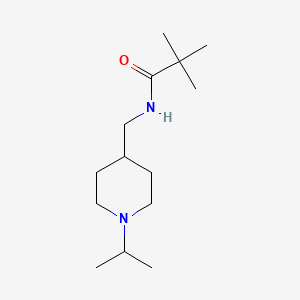
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2644713.png)
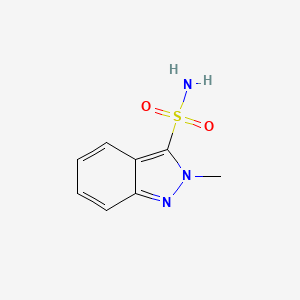
![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)
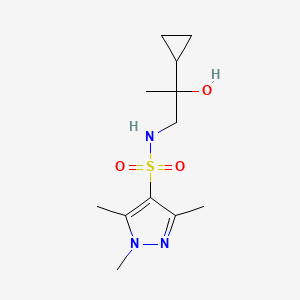
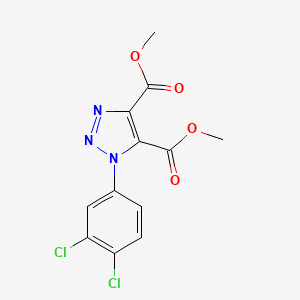
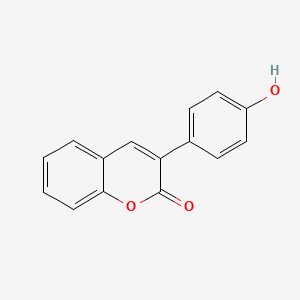
![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)
![N-[2-(furan-3-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2644723.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2644725.png)
![3-Oxa-8-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2644726.png)
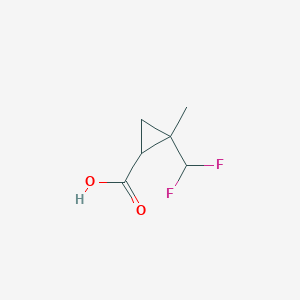
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)
